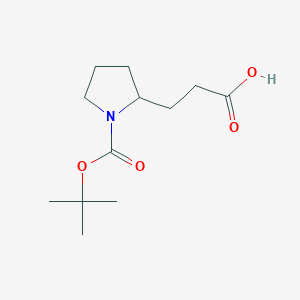
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
Overview
Description
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of alpha amino acid amides . These amide derivatives are involved in various biological processes and may interact with specific receptors or enzymes.
Target of Action
If you need more details or have additional questions, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Boc Protecting Group: The pyrrolidine ring is then reacted with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to introduce the Boc protecting group.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the Boc-protected pyrrolidine with a propanoic acid derivative, such as propanoyl chloride, under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)propanoic acid
- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
Comparison: 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is unique due to the position of the Boc group on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVFXLPVTWCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


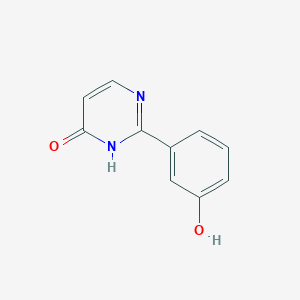
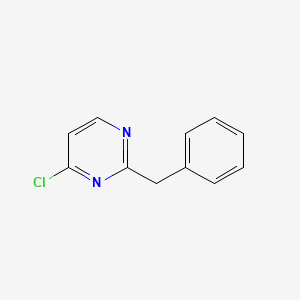
amino}acetic acid](/img/structure/B1371172.png)
![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)
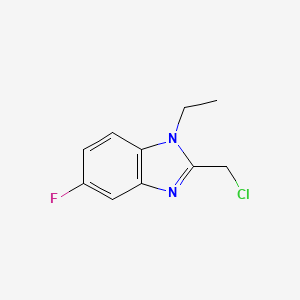
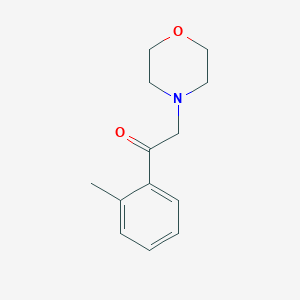
![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

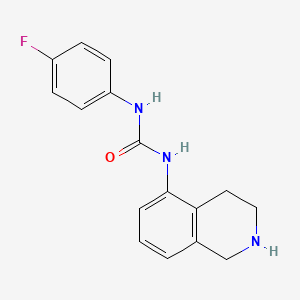

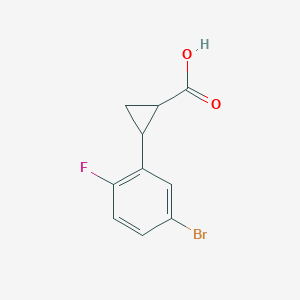
amine hydrochloride](/img/structure/B1371186.png)
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
amine](/img/structure/B1371189.png)
